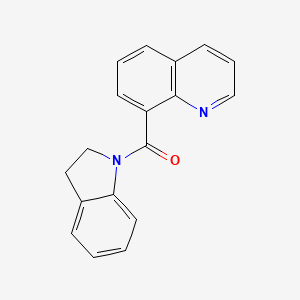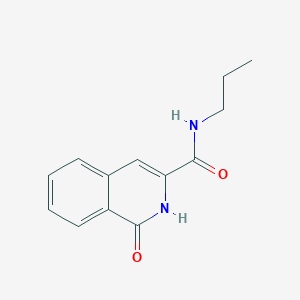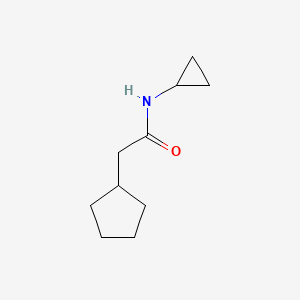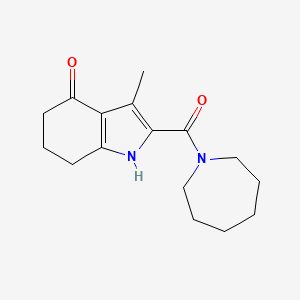
1-(3-Quinazolin-4-yloxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Quinazolin-4-yloxyphenyl)ethanone, also known as QPE, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. QPE has been synthesized using different methods, and its synthesis method plays a crucial role in its properties and applications.
Wissenschaftliche Forschungsanwendungen
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to have anticancer, anti-inflammatory, and antiviral properties. In material science, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 1-(3-Quinazolin-4-yloxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In anticancer research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. In anti-inflammatory research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In anticancer research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to induce apoptosis in cancer cells by activating specific signaling pathways. In anti-inflammatory research, 1-(3-Quinazolin-4-yloxyphenyl)ethanone has been found to inhibit the production of inflammatory mediators by modulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Quinazolin-4-yloxyphenyl)ethanone has several advantages and limitations for lab experiments. One of the advantages is its high purity, which allows for accurate and reproducible results. Another advantage is its stability, which allows for long-term storage and handling. However, 1-(3-Quinazolin-4-yloxyphenyl)ethanone also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions, and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for 1-(3-Quinazolin-4-yloxyphenyl)ethanone research. One direction is the development of novel 1-(3-Quinazolin-4-yloxyphenyl)ethanone derivatives with enhanced properties and applications. Another direction is the investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antiviral properties of 1-(3-Quinazolin-4-yloxyphenyl)ethanone. Additionally, the use of 1-(3-Quinazolin-4-yloxyphenyl)ethanone in combination with other drugs or therapies for the treatment of various diseases is another promising direction for future research.
Conclusion
In conclusion, 1-(3-Quinazolin-4-yloxyphenyl)ethanone is a chemical compound with various potential applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and applications of 1-(3-Quinazolin-4-yloxyphenyl)ethanone and to develop novel 1-(3-Quinazolin-4-yloxyphenyl)ethanone derivatives with enhanced properties.
Synthesemethoden
1-(3-Quinazolin-4-yloxyphenyl)ethanone has been synthesized using different methods, including the reaction of 3-amino-4-methoxyphenol with ethyl 2-bromoacetate and subsequent treatment with hydrazine hydrate, and the reaction of 3-amino-4-methoxyphenol with ethyl 2-chloroacetate and subsequent treatment with sodium azide. The yield and purity of 1-(3-Quinazolin-4-yloxyphenyl)ethanone depend on the synthesis method used.
Eigenschaften
IUPAC Name |
1-(3-quinazolin-4-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11(19)12-5-4-6-13(9-12)20-16-14-7-2-3-8-15(14)17-10-18-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDKAUMIRIHZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Quinazolin-4-yloxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)





![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
